(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Ilexoside D is a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn. This compound is known for its significant biological activities, particularly its anticoagulant and antithrombotic properties . It has a molecular formula of C41H66O13 and a molecular weight of 766.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ilexoside D is complex due to its intricate structure. Typically, it involves multiple steps of glycosylation and protection-deprotection sequences. The starting materials are often triterpenoid aglycones, which undergo glycosylation reactions using glycosyl donors under acidic or basic conditions. Protecting groups are used to ensure selective glycosylation at desired positions.
Industrial Production Methods: Industrial production of Ilexoside D is primarily through extraction from natural sources, specifically the roots of Ilex pubescens. The extraction process involves:
Grinding the plant material: to increase the surface area.
Solvent extraction: using solvents like methanol or ethanol.
Purification: through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Ilexoside D with high purity.
Chemical Reactions Analysis
Types of Reactions: Ilexoside D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups within the structure.
Substitution: Glycosylation reactions are a form of substitution where sugar moieties are added to the aglycone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Glycosyl donors such as glycosyl bromides or trichloroacetimidates in the presence of Lewis acids like boron trifluoride etherate (BF3·OEt2).
Major Products: The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols from carbonyl groups.
Scientific Research Applications
Ilexoside D has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex saponins.
Mechanism of Action
Ilexoside D exerts its effects primarily through its interaction with tissue factor (TF), a key initiator of the coagulation cascade. By inhibiting TF activity, Ilexoside D prevents the formation of the TF-Factor VIIa complex, thereby reducing thrombin generation and clot formation . This mechanism involves the modulation of various molecular pathways, including the inhibition of Factor Xa and the downregulation of prothrombin activation .
Comparison with Similar Compounds
- Ilexsaponin A1
- Ilexsaponin B1
- Ilexsaponin C1
Comparison: Ilexoside D is unique among these compounds due to its specific glycosylation pattern and the presence of particular sugar moieties. This structural uniqueness contributes to its distinct biological activities, especially its potent anticoagulant and antithrombotic effects .
Properties
IUPAC Name |
(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-FGIVEGHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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